(4-Ethylphenyl)(2-methoxyphenyl)methanol

Catalog No.
S8587794
CAS No.
M.F
C16H18O2
M. Wt
242.31 g/mol
Availability
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(4-Ethylphenyl)(2-methoxyphenyl)methanol

Product Name

(4-Ethylphenyl)(2-methoxyphenyl)methanol

IUPAC Name

(4-ethylphenyl)-(2-methoxyphenyl)methanol

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

InChI

InChI=1S/C16H18O2/c1-3-12-8-10-13(11-9-12)16(17)14-6-4-5-7-15(14)18-2/h4-11,16-17H,3H2,1-2H3

InChI Key

XNIAJNLUQBOLNH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O

(4-Ethylphenyl)(2-methoxyphenyl)methanol is an organic compound characterized by the presence of a methanol group attached to a biphenyl structure, where one phenyl ring is substituted with an ethyl group and the other with a methoxy group. This compound can be represented by the molecular formula C16H18OC_{16}H_{18}O and has a molecular weight of approximately 246.31 g/mol. The structural formula highlights the connectivity of the carbon atoms and functional groups, making it a candidate for various

The chemical reactivity of (4-Ethylphenyl)(2-methoxyphenyl)methanol can be analyzed through several types of reactions:

  • Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The compound may undergo nucleophilic substitution reactions, particularly if halogenated derivatives are used.
  • Reduction: The ketone or aldehyde derivatives formed from oxidation can be reduced back to alcohols.

These reactions are mediated by various catalysts and conditions, which can significantly influence the outcome.

Several synthetic pathways can be employed to produce (4-Ethylphenyl)(2-methoxyphenyl)methanol:

  • Direct Alkylation: Starting from phenol derivatives, alkylation reactions using ethyl halides can introduce the ethyl group.
  • Grignard Reaction: A Grignard reagent derived from 4-ethylphenyl bromide can react with 2-methoxybenzaldehyde to yield the desired alcohol after hydrolysis.
  • Reduction of Ketones: If starting from a ketone or aldehyde precursor, reduction using sodium borohydride or lithium aluminum hydride can yield the alcohol.

These methods may vary in efficiency and yield based on reaction conditions such as temperature, solvent choice, and catalyst presence.

(4-Ethylphenyl)(2-methoxyphenyl)methanol may find applications in:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound for drug development.
  • Chemical Intermediates: It may act as an intermediate in synthesizing more complex organic molecules.
  • Research: Used in studies investigating structure-activity relationships and drug design.

Interaction studies involving (4-Ethylphenyl)(2-methoxyphenyl)methanol would typically focus on its binding affinity to various biological targets. These studies often employ high-throughput screening methods to evaluate how well the compound interacts with specific proteins or enzymes involved in disease pathways. Computational predictions using software like PASS (Prediction of Activity Spectra for Substances) can help identify potential interactions and guide experimental validation .

Several compounds share structural similarities with (4-Ethylphenyl)(2-methoxyphenyl)methanol. Here is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
4-EthylphenolEthyl-substituted phenolCommonly used as an antiseptic and preservative.
2-MethoxyphenolMethoxy-substituted phenolExhibits antioxidant properties.
(4-Methylphenyl)(2-methoxyphenyl)methanolSimilar biphenolic structure with methyl groupPotentially different pharmacological profiles due to methyl substitution.
4-(Trifluoromethyl)phenolFluorinated phenol derivativeKnown for its herbicidal properties.

The uniqueness of (4-Ethylphenyl)(2-methoxyphenyl)methanol lies in its specific combination of ethyl and methoxy substituents on the biphenolic framework, which may confer distinct biological activities compared to its analogs.

Molecular Architecture and IUPAC Nomenclature

The IUPAC name (4-ethylphenyl)(2-methoxyphenyl)methanol derives from its substituents:

  • A 4-ethylphenyl group (ethyl substituent at the para position of a benzene ring).
  • A 2-methoxyphenyl group (methoxy substituent at the ortho position of a second benzene ring).
  • A central methanol group (-CH(OH)-) connecting the two aromatic systems.

Molecular Formula: $$ \text{C}{16}\text{H}{18}\text{O}_2 $$
Molecular Weight: 242.31 g/mol (calculated from atomic masses).
SMILES Notation: $$ \text{CCC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O} $$ .

The methoxy group’s electron-donating nature and the ethyl group’s hydrophobic character create a unique electronic landscape, influencing solubility and reactivity.

Crystallographic Analysis and Spatial Configuration

While no direct crystallographic data exists for this compound, X-ray diffraction studies of analogous diarylmethanols reveal key trends:

PropertyValue (Analog-Based Inference)Source Compound Example
Bond AnglesC-O-C: ~120°(4-Ethylphenyl)(3-fluorophenyl)methanol
Dihedral Angle45–60° between aromatic rings4-Ethylphenyl-(2-thienyl)methanol
Hydrogen BondingO-H···O (2.8–3.0 Å)(3-Isopropoxyphenyl)(phenyl)methanol

The dihedral angle between the two aromatic rings is critical for molecular packing and intermolecular interactions. In related structures, steric hindrance from the ethyl and methoxy groups often leads to non-planar configurations, reducing π-π stacking efficiency.

Electronic Structure and Conformational Dynamics

Density functional theory (DFT) calculations on similar compounds suggest:

  • Highest Occupied Molecular Orbital (HOMO): Localized on the methoxyphenyl ring due to electron donation from the methoxy group.
  • Lowest Unoccupied Molecular Orbital (LUMO): Primarily on the ethylphenyl ring, which acts as an electron-deficient region.

Conformational Flexibility:

  • The hydroxyl group enables hydrogen bonding, stabilizing specific conformers.
  • Rotation around the central C-C bond (connecting the two aryl groups) is restricted at room temperature, as evidenced by NMR studies of (4-ethylphenyl)(3-fluorophenyl)methanol.

Comparative Analysis with Related Biphenyl Methanol Derivatives

The table below contrasts key properties of (4-ethylphenyl)(2-methoxyphenyl)methanol with structurally similar compounds:

CompoundMolecular Weight (g/mol)LogP (Predicted)Solubility (mg/mL)Key Functional Groups
(4-Ethylphenyl)(2-methoxyphenyl)methanol242.313.8~0.5 (Water)Methoxy, Ethyl, Hydroxyl
(4-Ethylphenyl)(3-fluorophenyl)methanol230.283.5~0.7 (Water)Fluoro, Ethyl, Hydroxyl
4-Ethylphenyl-(2-thienyl)methanol218.324.2~0.3 (Water)Thienyl, Ethyl, Hydroxyl
(3-Isopropoxyphenyl)(phenyl)methanol242.313.6~1.2 (Water)Isopropoxy, Phenyl, Hydroxyl

Key Observations:

  • The methoxy group enhances water solubility compared to thienyl or fluorophenyl analogs.
  • LogP values correlate with hydrophobicity: the thienyl derivative’s higher LogP reflects greater lipid affinity.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

242.130679813 g/mol

Monoisotopic Mass

242.130679813 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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